Boc-Asp-Ofm

Vue d'ensemble

Description

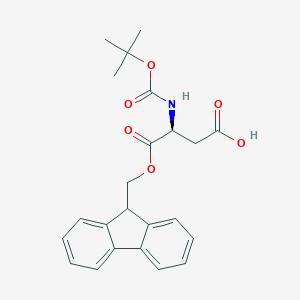

Boc-Asp-Ofm, also known as tert-butyloxycarbonyl-aspartic acid β-9-fluorenylmethyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It serves as a protected form of aspartic acid, allowing for selective deprotection and subsequent reactions in peptide assembly.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp-Ofm typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyloxycarbonyl (Boc) group is used to protect the amino group, while the β-carboxyl group is protected with the 9-fluorenylmethyl (Ofm) ester. The synthesis can be carried out using standard peptide synthesis protocols, including solid-phase and solution-phase methods.

Solid-Phase Synthesis: this compound is linked to a solid support, such as a resin, through the β-carboxyl group. The linear peptide chain is then assembled using the Boc/Benzyl strategy.

Solution-Phase Synthesis: The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain in solution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Boc and Ofm allows for the selective deprotection and coupling of amino acids, facilitating the efficient production of complex peptides.

Analyse Des Réactions Chimiques

Deprotection Reactions

Boc-Asp-Ofm undergoes selective removal of its protective groups under distinct conditions:

Boc Group Removal

- Reagent : Trifluoroacetic acid (TFA)

- Conditions : Anhydrous TFA or TFA/CH₂Cl₂ mixtures (25–50% v/v)

- Mechanism : Acidolytic cleavage of the tert-butyl carbamate, generating CO₂ and a protonated amine .

- Yield : >95% deprotection efficiency in <30 minutes .

Ofm Group Removal

- Reagent : Piperidine (20–30% in DMF) or mild bases (e.g., NH₃/MeOH)

- Conditions : Room temperature, 10–30 minutes

- Mechanism : Base-induced β-elimination of the fluorenylmethyl ester .

| Deprotection Target | Reagent | Conditions | Efficiency | Reference |

|---|---|---|---|---|

| Boc group | TFA | 25–50% in CH₂Cl₂, 15–30 min | >95% | |

| Ofm group | Piperidine/DMF | 20% v/v, RT, 10–30 min | ~90% |

Coupling Reactions

The compound participates in peptide bond formation via carboxyl activation:

Activation Reagents

- HBTU/HOBt : Used with DIPEA in DMF for efficient amide bond formation .

- DCC/DMAP : Employed for esterification to resins or other amino acids .

Cyclization Reactions

This compound facilitates intramolecular cyclization for cyclic peptide synthesis:

Reagents and Conditions

- BOP Reagent : Activates the carboxyl group for lactam formation under anhydrous conditions .

- Silver Ion Activation : Used in thioester-mediated cyclization for macrocyclic peptides .

Challenges and Solutions

- Epimerization Risk : High during esterification to benzyl alcohol resins (up to 30% D-isomer formation) .

- Mitigation : Use of cesium salts for esterification reduces epimerization to <5% .

| Cyclization Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Lactam formation | BOP/DIEA | DMF, RT, 12 h | Cyclic pentapeptide | |

| Thioester cyclization | AgNO₃ | THF/H₂O, 0°C, 6 h | Macrocyclic peptide |

Side Reactions and Mitigation

Applications De Recherche Scientifique

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis : Boc-Asp-Ofm is integral to SPPS, enabling the construction of peptides with defined sequences. The stability of the protective groups minimizes epimerization during synthesis, which is crucial for maintaining the integrity of peptide structures .

- Cyclic Peptides : The compound is also used to synthesize cyclic peptides. Its protective groups can be selectively removed to facilitate cyclization reactions, yielding cyclic structures that have enhanced biological activity.

-

Drug Development

- Therapeutic Peptides : Research indicates that peptides synthesized from this compound can exhibit various biological activities, making them candidates for therapeutic applications. These peptides may interact with specific biological targets, contributing to drug discovery efforts .

- Peptide-Based Drugs : this compound is employed in developing peptide-based drugs, which are increasingly important in modern pharmacotherapy due to their specificity and reduced side effects compared to traditional small-molecule drugs.

-

Biological Research

- Protein Interactions : The compound is utilized in studies examining protein-protein interactions and enzyme mechanisms. By incorporating this compound into peptide sequences, researchers can investigate how these peptides influence biological pathways .

- Microarray Technology : It plays a role in creating peptide microarrays for high-throughput screening of protein interactions, aiding in the identification of potential drug targets.

Case Studies

-

Cyclization Strategies :

A study demonstrated that using this compound significantly improved yields in synthesizing cyclic peptides by minimizing epimerization during esterification processes. This advancement has made it a preferred method for creating cyclic head-to-tail peptides . -

One-Bead-One-Catalyst Approach :

In a library screening experiment involving aspartic acid-based peptides, this compound was utilized to create a diverse set of peptide sequences. The study identified promising candidates that exhibited high enantiomeric excess, showcasing its utility in combinatorial chemistry and catalyst discovery .

Mécanisme D'action

The mechanism of action of Boc-Asp-Ofm involves the selective deprotection of the Boc and Ofm groups, allowing for the coupling of amino acids to form peptide chains. The Boc group is removed using TFA, exposing the amino group for further reactions. The Ofm group is removed using mild base conditions, exposing the carboxyl group for coupling reactions . This selective deprotection allows for the precise assembly of peptide chains, facilitating the synthesis of complex peptide structures.

Comparaison Avec Des Composés Similaires

Boc-Asp-Ofm is unique in its ability to provide selective protection for both the amino and carboxyl groups of aspartic acid. Similar compounds include:

Boc-Glu-Ofm: A derivative of glutamic acid with similar protective groups.

Fmoc-Asp-Ofm: A derivative of aspartic acid with a different protective group (Fmoc) for the amino group.

Boc-Asn-Ofm: A derivative of asparagine with similar protective groups.

This compound stands out due to its compatibility with the Boc/Benzyl strategy, allowing for efficient peptide synthesis with high yield and purity .

Activité Biologique

Boc-Asp-Ofm, or N-tert-butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, is a derivative of D-aspartic acid that plays a significant role in peptide synthesis. This compound is notable for its protective groups, which facilitate the formation of peptides with specific sequences and functionalities. This article delves into the biological activity of this compound, focusing on its applications in peptide synthesis, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₉NO₆ and a molecular weight of approximately 411.45 g/mol. The structure features a tert-butoxycarbonyl (Boc) group protecting the amino group and a fluorenylmethyl (Ofm) ester protecting the carboxyl group. These protective groups are crucial during solid-phase peptide synthesis (SPPS), allowing for selective reactions without premature side reactions.

Role in Peptide Synthesis

This compound serves as a building block in SPPS, where it is incorporated into peptide sequences. The synthesis process typically involves:

- Activation : this compound is activated using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.

- Coupling : The activated this compound reacts with the amino group of another amino acid to form a peptide bond.

- Deprotection : After the desired peptide sequence is assembled, the Boc and Ofm groups are removed under acidic conditions (e.g., treatment with TFA) to yield the final peptide.

This method allows for the creation of complex peptides that can exhibit various biological activities depending on their sequences.

Biological Activities and Therapeutic Potential

Research indicates that peptides synthesized from this compound can interact with various biological targets, contributing to their potential therapeutic applications. Some key findings include:

- Therapeutic Effects : Peptides derived from this compound have been studied for their roles in drug development, particularly in targeting specific receptors or enzymes involved in disease processes .

- Peptide Libraries : A study demonstrated the use of this compound in generating peptide libraries for screening potential catalysts and therapeutic agents. The library design allowed for systematic variation in peptide sequences, enhancing the identification of biologically active compounds .

Comparative Analysis with Other Compounds

This compound can be compared with other aspartic acid derivatives used in peptide synthesis, such as Boc-Gly-OH and Boc-Lys(Fmoc)-OH. The following table summarizes some key differences:

| Compound | Protective Groups | Applications |

|---|---|---|

| This compound | Boc, Ofm | Peptide synthesis, drug development |

| Boc-Gly-OH | Boc | General peptide synthesis |

| Boc-Lys(Fmoc)-OH | Boc, Fmoc | Peptide synthesis, bioconjugation |

Case Studies and Experimental Findings

- Peptide Library Screening : In one study, a library was created using this compound as a key building block. The resulting peptides were screened for their ability to catalyze specific reactions, revealing several promising candidates that exhibited high catalytic efficiency .

- Biological Interaction Studies : Another research effort highlighted how peptides synthesized from this compound could modulate biological pathways by interacting with cellular receptors. These interactions were characterized through various assays, demonstrating significant activity against target proteins .

Propriétés

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKPGGMJKNMSK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129046-87-3 | |

| Record name | N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129046873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.